N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14-19(17-9-6-12-24-17)15(2)22(21-14)11-10-20-18(23)13-16-7-4-3-5-8-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDVSXZZKIUFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC2=CC=CC=C2)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylacetamide typically involves multi-step reactions starting from commercially available precursorsThe final step involves the acylation of the pyrazole derivative with phenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylacetamide exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.22 to 0.25 µg/mL .
Anticancer Activity
Studies have highlighted the potential anticancer properties of pyrazole derivatives. For example, certain derivatives exhibited potent activity against A549 lung cancer cells, suggesting that modifications in the structure can enhance cytotoxic effects on cancerous cells while minimizing toxicity to normal cells .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of pyrazole derivatives for their antimicrobial activity against common pathogens. The results indicated that those containing thiophene rings significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, showcasing their potential as therapeutic agents in combating infections .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of pyrazole derivatives against A549 cells. The findings demonstrated that specific modifications to the pyrazole structure could enhance anticancer activity while reducing cytotoxicity towards non-cancerous cells .
| Compound Name | MIC (µg/mL) | Anticancer Activity | Pathogen Targeted |
|---|---|---|---|
| Compound 7b | 0.22 | High | Staphylococcus aureus |
| Compound 21 | 0.25 | Moderate | Multidrug-resistant S. aureus |
| N-(2-(3,5-dimethyl...) | N/A | High | A549 Lung Cancer Cells |
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyrazole and thiophene rings are known to interact with various biological targets, potentially inhibiting or activating specific enzymes.
Comparison with Similar Compounds
Structural Differences and Similarities
*Molecular weights estimated based on structural formulas.
Physicochemical and Pharmacological Implications
- Lipophilicity : The target compound’s thiophene and pyrazole rings likely confer moderate lipophilicity, intermediate between the polar methoxy-substituted Compound 11 and the highly lipophilic Compound 13.
- Electronic Effects : The electron-rich thiophene in the target compound may enhance π-π interactions compared to the electron-deficient benzothiazole core of patent analogs.
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylacetamide is a synthetic organic compound notable for its complex molecular structure, which incorporates a pyrazole ring, a thiophene ring, and an acetamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 284.36 g/mol. The presence of both the pyrazole and thiophene rings contributes to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O |
| Molecular Weight | 284.36 g/mol |
| Structure | Pyrazole-Thiophene-Acetamide |
The biological activity of this compound is primarily mediated through its interaction with various biological targets. The acetamide group enhances binding affinity through hydrogen bonding interactions, which may facilitate the modulation of enzyme activity or receptor binding. Compounds with similar structures have been shown to exhibit significant effects on human recombinant alkaline phosphatase and other enzymes involved in metabolic pathways .
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of pyrazole and thiophene exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The specific mechanism involves the inhibition of prostaglandin synthesis, leading to reduced inflammation and pain .
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values for various derivatives have been reported as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .
Case Studies
- Antimicrobial Evaluation : A study evaluated several pyrazole derivatives for their antimicrobial activities. The most active compound in this series exhibited an MIC value significantly lower than standard antibiotics, suggesting strong potential for clinical applications .
- Inflammatory Models : In animal models of inflammation, compounds similar to this compound showed significant reductions in paw edema when compared to control groups treated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a suitable diketone.
- Thiophene Introduction : A coupling reaction using thiophene boronic acid derivatives introduces the thiophene moiety.
- Amidation Reaction : Finally, amidation between the pyrazole-thiophene intermediate and phenylacetyl chloride forms the target compound.
Q & A
Q. Q1: What are the standard synthetic protocols for preparing N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylacetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of pyrazole-acetamide derivatives typically involves coupling chloroacetamide intermediates with substituted pyrazole precursors under reflux conditions. For example, outlines a procedure using sodium azide (NaN₃) in a toluene:water (8:2) solvent system, refluxed for 5–7 hours. For the target compound, substituting the pyrazole moiety with thiophene may require adjusting reaction times or temperatures due to steric or electronic effects. Optimization can employ Design of Experiments (DoE) to test variables like solvent ratios (e.g., ethanol vs. dioxane), base selection (triethylamine vs. Na₂CO₃), and temperature gradients. Monitoring via TLC (hexane:ethyl acetate, 9:1) and purification via crystallization (ethanol) are critical steps .
Q. Q2: Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and structural integrity?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns on the pyrazole and thiophene rings.
- High-Performance Liquid Chromatography (HPLC): Quantify purity and detect byproducts.
- Mass Spectrometry (MS): High-resolution MS for molecular ion validation.
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹).
- Thin-Layer Chromatography (TLC): Monitor reaction progress (hexane:ethyl acetate, 9:1) as in .
Advanced Research Questions
Q. Q3: How can computational methods (e.g., quantum chemical calculations) predict reactivity and guide the synthesis of derivatives?
Methodological Answer: Computational tools like density functional theory (DFT) can model reaction pathways and transition states. For instance, highlights ICReDD’s approach using quantum calculations to predict substituent effects (e.g., thiophene’s electron-rich nature enhancing nucleophilic attack on the acetamide group). Reaction path searches can identify optimal conditions (e.g., solvent polarity, catalyst use) to minimize side reactions. Molecular docking studies may further predict bioactivity, guiding functional group modifications .
Q. Q4: How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer: Contradictions may arise from bioavailability differences or metabolic instability. Strategies include:
- Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME) using LC-MS/MS.
- Metabolite Identification: Incubate the compound with liver microsomes to identify degradation products.
- Structural Analog Comparison: Compare with analogs (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide in ) to isolate structure-activity relationships (SAR).
- Dose-Response Studies: Test varying concentrations to rule out off-target effects .
Q. Q5: What experimental designs are effective for optimizing catalytic systems in the compound’s synthesis?
Methodological Answer: Use fractional factorial designs to screen catalysts (e.g., Pd/C, CuI) and ligands (e.g., PPh₃). Response Surface Methodology (RSM) can model interactions between variables (temperature, catalyst loading). emphasizes statistical DoE to minimize trials while maximizing data quality. For example, a Central Composite Design (CCD) could optimize yield by balancing reflux time (5–10 hours) and solvent polarity (toluene vs. DMF) .
Q. Q6: How can researchers identify and mitigate unexpected byproducts during large-scale synthesis?
Methodological Answer:
- Byproduct Profiling: Use LC-MS to detect impurities; compare retention times with known standards.
- Mechanistic Studies: Probe reaction intermediates via quenching experiments or in-situ IR.
- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., ReactIR) to adjust conditions dynamically.
- Scale-Up Adjustments: Test mixing efficiency and heat transfer in pilot reactors, as highlighted in (CRDC subclass RDF2050112) .
Data Analysis and Application Questions
Q. Q7: What methodologies are recommended for evaluating the compound’s potential in proteomics or enzyme inhibition studies?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure binding affinity to target proteins.
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS).
- Fluorescence Polarization: Screen inhibitors in high-throughput formats.
- Comparative Analysis: Benchmark against structurally similar compounds (e.g., pyrazole derivatives in ) to identify key functional groups (e.g., thiophene’s π-π stacking potential) .
Q. Q8: How can researchers leverage structural analogs to infer the biological or material science applications of this compound?
Methodological Answer:
- SAR Studies: Compare with analogs like 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide () to assess how methyl/thiophene substitutions alter solubility or binding.
- Thermogravimetric Analysis (TGA): Evaluate thermal stability for material science applications (e.g., polymer additives).
- Crystallography: Solve crystal structures to correlate steric effects with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
